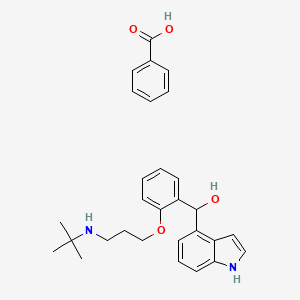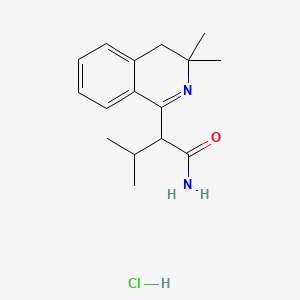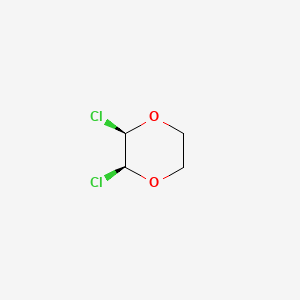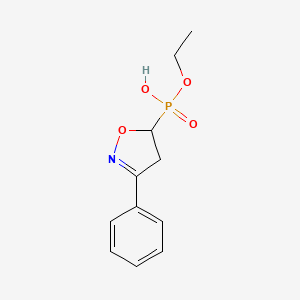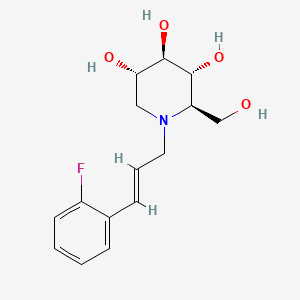
(3-(2-FPh)2-propenyl)DNJ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-deoxynojirimycin and 2-fluorophenylpropenyl derivatives.
Coupling Reaction: The 2-fluorophenylpropenyl derivative is coupled with 1-deoxynojirimycin using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature for several hours.
Purification: The product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of (3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using advanced techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorophenyl groups.
科学的研究の応用
(3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for glycosidases.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as diabetes and cancer.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of (3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin involves its interaction with specific molecular targets, such as glycosidases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the hydrolysis of glycosidic bonds. This inhibition can lead to various biological effects, including the modulation of glucose metabolism and the inhibition of tumor cell proliferation.
類似化合物との比較
Similar Compounds
1-Deoxynojirimycin: The parent compound, known for its glycosidase inhibitory activity.
(3-(4-fluorophenyl)2-propenyl)-1-deoxynojirimycin: A similar compound with a different fluorophenyl substitution pattern.
(3-(2-chlorophenyl)2-propenyl)-1-deoxynojirimycin: A related compound with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
(3-(2-fluorophenyl)2-propenyl)-1-deoxynojirimycin is unique due to the presence of two fluorophenyl groups, which can enhance its binding affinity to glycosidases and improve its stability. This makes it a promising candidate for further research and development in various scientific fields.
特性
CAS番号 |
128985-14-8 |
|---|---|
分子式 |
C15H20FNO4 |
分子量 |
297.32 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-1-[(E)-3-(2-fluorophenyl)prop-2-enyl]-2-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C15H20FNO4/c16-11-6-2-1-4-10(11)5-3-7-17-8-13(19)15(21)14(20)12(17)9-18/h1-6,12-15,18-21H,7-9H2/b5-3+/t12-,13+,14-,15-/m1/s1 |
InChIキー |
NYDQFYITANTYBZ-ARSSLNMHSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1C/C=C/C2=CC=CC=C2F)CO)O)O)O |
正規SMILES |
C1C(C(C(C(N1CC=CC2=CC=CC=C2F)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


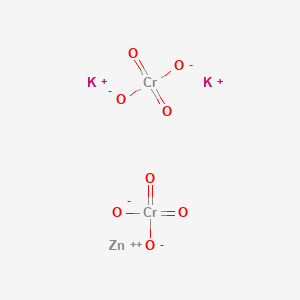

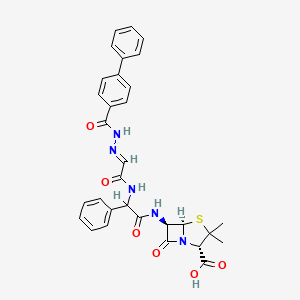
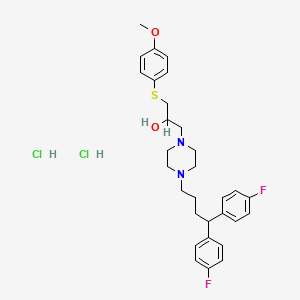
![3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid](/img/structure/B12759404.png)

